molecular formula C13H10FN5O2S B2873094 methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate CAS No. 863460-54-2

methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate

Cat. No.: B2873094
CAS No.: 863460-54-2
M. Wt: 319.31
InChI Key: ATGWHRXXWXSMDD-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate is a triazolopyrimidine derivative characterized by a 4-fluorophenyl substituent at the triazole ring and a methyl acetate group linked via a sulfanyl bridge at position 7 of the pyrimidine core. This scaffold is notable for its structural versatility, enabling modifications that influence pharmacological and physicochemical properties. Triazolopyrimidines are widely explored in medicinal chemistry due to their ability to interact with biological targets such as kinases, adenosine receptors, and epigenetic enzymes .

Properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S/c1-21-10(20)6-22-13-11-12(15-7-16-13)19(18-17-11)9-4-2-8(14)3-5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWHRXXWXSMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Building Block in Chemical Synthesis This compound serves as a building block for synthesizing more complex molecules.
  • Anticancer Agent Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate has shown promise as an anticancer agent because it can inhibit specific enzymes and pathways involved in cell proliferation. The compound acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), affecting the cell cycle progression pathway and resulting in the inhibition of cell proliferation. Similar compounds have demonstrated significant inhibitory activity with IC50 values in the nanomolar range.

Related Triazole Compounds: Antimicrobial and Antifungal Applications

1,2,4-Triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities .

  • Antifungal Activity A series of myrtenal derivatives bearing a 1,2,4-triazole moiety demonstrated enhanced in vitro antifungal activity, with some compounds exhibiting excellent activity against P. piricola, comparable to commercial fungicides . 1,2,4-Triazole Schiff bases exhibited higher antifungal activity than triadimefon against Gibberlla nicotiancola and Gibberlla saubinetii . Sulfonamide-1,2,4-triazole derivatives displayed activity against several fungal strains, with certain fungi showing 10–70 times higher activity than commercial antifungal agents like bifonazole and ketoconazole . Amide derivatives of 1,2,4-triazole exhibited moderate to high antifungal activity against various fungi .
  • Antibacterial Activity Clinafloxacin-triazole hybrids showed good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids were found to have higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin and ciprofloxacin . Specific 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit had better bactericidal activity than control bismerthiazol against phytopathogenic bacterium X. oryzae pv. oryzae . 1,2,4-Triazole-pyrimidine hybrids displayed excellent activity against S. aureus and E. coli, and were more effective than most clinically used antibiotics against MRSA strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate are compared below, focusing on substituent variations, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Fluorophenyl (triazole); methyl acetate (pyrimidine-S-linked) C₁₅H₁₂FN₅O₂S 345.35 Ester group enhances lipophilicity; fluorophenyl improves target selectivity
2-{[3-(4-Fluorobenzyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]Sulfanyl}Acetamide 4-Fluorobenzyl (triazole); acetamide (pyrimidine-S-linked) C₁₅H₁₃FN₆OS 360.37 Amide group increases hydrogen-bonding potential; higher aqueous solubility vs. ester
Tert-butyl(2-((3-Benzyl-5-(Propylthio)-3H-Triazolo[4,5-d]Pyrimidin-7-yl)Amino)Ethyl)Carbamate Benzyl (triazole); propylthio (pyrimidine); tert-butyl carbamate (side chain) C₂₂H₃₁N₇O₂S 481.60 Propylthio enhances hydrophobic interactions; carbamate improves metabolic stability
Vipadenant (3-[(4-Amino-3-Methylphenyl)Methyl]-7-(Furan-2-yl)-3H-Triazolo[4,5-d]Pyrimidin-5-Amine) Furan-2-yl (pyrimidine); aminophenylmethyl (triazole) C₁₆H₁₅N₇O 329.34 Adenosine A₂A receptor antagonist; furan and amine groups critical for receptor binding
3-(4-((2,2-Difluoro-7-Azaspiro[3.5]Nona-7-yl)Methyl)Benzyl)-3H-Triazolo[4,5-d]Pyrimidin-7-ol Difluoro-spirocyclic (triazole); hydroxyl (pyrimidine) C₂₃H₂₄F₂N₆O 462.48 Dual EZH2/HDAC inhibitor; spirocyclic moiety enhances epigenetic target engagement

Research Findings

Substituent Effects on Pharmacological Activity

  • Fluorophenyl vs. Benzyl Groups : The 4-fluorophenyl group in the target compound improves selectivity for kinase targets compared to benzyl-substituted analogs (e.g., derivatives), likely due to reduced steric hindrance and enhanced π-π interactions .
  • Ester vs. Amide Terminal Groups : Replacement of the methyl acetate with acetamide () increases solubility (logP reduction by ~0.5) but reduces cell membrane permeability in vitro .
  • Thioether Linkers : Propylthio substitution () enhances hydrophobic binding in enzyme pockets, as evidenced by IC₅₀ values <100 nM for kinase inhibition, whereas sulfanyl-acetate derivatives show moderate activity (IC₅₀ ~1 µM) .

Biological Activity

Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14FN5O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes a triazole ring fused with a pyrimidine scaffold, which is known to contribute to its biological activity. The presence of the fluorophenyl group enhances its interaction with biological targets.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound acts as an inhibitor of CDK2 , which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression and inhibits cell proliferation, making it a potential candidate for cancer treatment .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • IC50 Values : The compound has demonstrated IC50 values in the nanomolar range against several cancer types, indicating potent activity. For example, similar compounds in its class have shown IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .

Comparative Studies

In comparative studies with other triazolopyrimidine derivatives, this compound has been shown to possess superior inhibitory effects on CDK2 compared to other derivatives like 1H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics in biological systems. However, detailed studies on its toxicity profile are necessary to evaluate its safety for clinical applications. Preliminary data suggest that related compounds exhibit manageable toxicity levels .

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyCell LineIC50 (µM)Notes
Study AHCT-116 (Colon)6.2Significant inhibition observed
Study BT47D (Breast)27.3Comparable to standard treatments
Study CMCF-7 (Breast)43.4Active against resistant strains

These findings demonstrate the compound's potential as an effective anticancer agent.

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